![molecular formula C15H11ClN4O2 B5303549 2-chloro-N-(3-hydroxyphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5303549.png)
2-chloro-N-(3-hydroxyphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide
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Overview
Description
2-chloro-N-(3-hydroxyphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide, also known as CTB, is a synthetic compound that has been extensively studied for its potential applications in the field of medicine. CTB is a member of the triazole family, which is known for its diverse biological activities.
Mechanism of Action
The exact mechanism of action of 2-chloro-N-(3-hydroxyphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in cellular processes. 2-chloro-N-(3-hydroxyphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 2-chloro-N-(3-hydroxyphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
2-chloro-N-(3-hydroxyphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of various microorganisms, and reduce inflammation and oxidative stress. 2-chloro-N-(3-hydroxyphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has also been shown to have neuroprotective effects and to improve cognitive function.
Advantages and Limitations for Lab Experiments
2-chloro-N-(3-hydroxyphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive and has a low toxicity profile. However, 2-chloro-N-(3-hydroxyphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has some limitations for use in laboratory experiments. It has limited solubility in aqueous solutions, which can make it difficult to use in certain assays. It is also a relatively new compound, and its biological properties are still being studied.
Future Directions
There are several future directions for research on 2-chloro-N-(3-hydroxyphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide. One area of interest is the development of 2-chloro-N-(3-hydroxyphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide-based drugs for the treatment of cancer, infectious diseases, and neurodegenerative disorders. Another area of interest is the study of the molecular mechanisms underlying the biological activities of 2-chloro-N-(3-hydroxyphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide. This could lead to the identification of new drug targets and the development of more effective therapies. Finally, the development of new methods for the synthesis and purification of 2-chloro-N-(3-hydroxyphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide could lead to improvements in its biological properties and potential therapeutic applications.
Synthesis Methods
2-chloro-N-(3-hydroxyphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide can be synthesized using a variety of methods, including the reaction of 2-chloro-4-aminobenzamide with 3-hydroxybenzaldehyde and 4H-1,2,4-triazole-3-thiol. The reaction is usually carried out in the presence of a suitable solvent and a catalyst.
Scientific Research Applications
2-chloro-N-(3-hydroxyphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has been extensively studied for its potential applications in the field of medicine. It has been shown to possess a wide range of biological activities, including antitumor, antimicrobial, antifungal, and antiviral properties. 2-chloro-N-(3-hydroxyphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has also been shown to have anti-inflammatory, antioxidant, and neuroprotective effects.
properties
IUPAC Name |
2-chloro-N-(3-hydroxyphenyl)-4-(1,2,4-triazol-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O2/c16-14-7-11(20-8-17-18-9-20)4-5-13(14)15(22)19-10-2-1-3-12(21)6-10/h1-9,21H,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBWUOARVUVSMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=O)C2=C(C=C(C=C2)N3C=NN=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-hydroxyphenyl)-4-(1,2,4-triazol-4-yl)benzamide |
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